Thiosulfuric acid (H2S2O3), monoammonium salt
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Overview
Description
Ammonium thiosulfate solution (60% or less) appears as an odorless colorless liquid. (USCG, 1999)
Scientific Research Applications
Gas-Phase Properties and Acidities
Research by Steudel and Otto (2000) explored the gas-phase properties of thiosulfuric acid (H2S2O3), among other superacids. Their study involved ab initio MO calculations to determine geometries, dipole moments, enthalpies, and Gibbs free energies, confirming the superacid nature of thiosulfuric acid in its gas phase (Steudel & Otto, 2000).
Interaction with Water Molecules
Steudel and Steudel (2009) examined the interaction of thiosulfuric acid and its monoanion with water molecules. Their study, which used density functional and high-level ab initio calculations, revealed insights into the structures and energetics of these interactions, suggesting potential implications in aqueous solutions (Steudel & Steudel, 2009).
Synthesis and Characterization
Hopfinger et al. (2018) presented a novel synthesis and spectroscopic characterization of pure thiosulfuric acid. This study provided experimental evidence for the (SH)(OH) tautomeric structure of thiosulfuric acid, contributing significantly to the understanding of its structural properties (Hopfinger et al., 2018).
Reductant Properties
Makarov, Makarova, and Silaghi-Dumitrescu (2014) discussed the reductant properties of sulfoxylic and thiosulfurous acids, highlighting their roles in industrial chemical reactions and potential applications in organic synthesis (Makarov, Makarova, & Silaghi-Dumitrescu, 2014).
Potential in Industrial Effluent Treatment
Yu et al. (2011) explored the use of thiosulfate in the treatment of industrial effluents, demonstrating its potential in producing high-quality ammonium thiocyanate (NH4SCN) and as a component in slow-release sulfur fertilizers (Yu et al., 2011).
Properties
CAS No. |
10103-43-2 |
---|---|
Molecular Formula |
H5NO3S2 |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
azane;sulfurothioic O-acid |
InChI |
InChI=1S/H3N.H2O3S2/c;1-5(2,3)4/h1H3;(H2,1,2,3,4) |
InChI Key |
PGVWVVCAXSOASP-UHFFFAOYSA-N |
SMILES |
N.OS(=O)(=S)O |
Canonical SMILES |
N.OS(=O)(=S)O |
10103-43-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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